Iron Fe-52

Positron emission tomography Iron metabolism Nuclear medicine

Iron‑52 (⁵²Fe) is a cyclotron‑produced, neutron‑deficient radioisotope of iron with a half‑life of 8.275 h that decays via positron emission (55.5 %) and electron capture, accompanied by a prominent 168.8 keV gamma ray (99.2 % abundance). It is the sole iron radioisotope whose decay characteristics are compatible with positron emission tomography (PET), distinguishing it fundamentally from the beta‑/gamma‑emitter ⁵⁹Fe (t₁/₂ = 44.5 d) and the pure electron‑capture nuclide ⁵⁵Fe (t₁/₂ = 2.7 y), neither of which supports PET imaging.

Molecular Formula Fe
Molecular Weight 51.94812 g/mol
CAS No. 14093-04-0
Cat. No. B1254199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron Fe-52
CAS14093-04-0
Synonyms52Fe radioisotope
Fe-52 radioisotope
Iron-52
Molecular FormulaFe
Molecular Weight51.94812 g/mol
Structural Identifiers
SMILES[Fe]
InChIInChI=1S/Fe/i1-4
InChIKeyXEEYBQQBJWHFJM-AHCXROLUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iron Fe‑52 (CAS 14093‑04‑0): Procurement‑Grade Baseline for the Only PET‑Compatible Iron Radioisotope


Iron‑52 (⁵²Fe) is a cyclotron‑produced, neutron‑deficient radioisotope of iron with a half‑life of 8.275 h that decays via positron emission (55.5 %) and electron capture, accompanied by a prominent 168.8 keV gamma ray (99.2 % abundance) [1]. It is the sole iron radioisotope whose decay characteristics are compatible with positron emission tomography (PET), distinguishing it fundamentally from the beta‑/gamma‑emitter ⁵⁹Fe (t₁/₂ = 44.5 d) and the pure electron‑capture nuclide ⁵⁵Fe (t₁/₂ = 2.7 y), neither of which supports PET imaging [2]. ⁵²Fe is supplied as the ⁵²Fe/⁵²ᵐMn generator parent, enabling on‑demand elution of the short‑lived positron emitter ⁵²ᵐMn (t₁/₂ = 21.1 min) for sequential same‑day imaging protocols [3].

PET-compatible iron radioisotope for ferrokinetic imaging
Generator parent for on-demand ⁵²ᵐMn elution
Short half-life supports same-day organ distribution studies

Why Iron‑52 Cannot Be Replaced by Fe‑59, Fe‑55, or Non‑Iron Tracers in Quantitative Erythropoietic Imaging


The three historically available radioisotopes of iron — ⁵²Fe, ⁵⁹Fe, and ⁵⁵Fe — differ categorically in decay mode, half‑life, and imaging compatibility, making them non‑substitutable for specific clinical and research tasks. ⁵⁹Fe emits only beta particles and high‑energy gamma rays (1099 keV, 1292 keV) that are unsuitable for PET and deliver a protracted radiation dose due to its 44.5‑day half‑life [1]. ⁵⁵Fe emits only low‑energy X‑rays (≈5.9 keV) that cannot penetrate tissue for external imaging [2]. In contrast, ⁵²Fe emits positrons (511 keV annihilation photons) that enable tomographic quantification of iron distribution, while its 8.3‑h half‑life confines radiation exposure to approximately one day [3]. Non‑iron surrogates such as ⁹⁹ᵐTc‑colloids localize to reticuloendothelial cells rather than directly labeling erythropoietic progenitor compartments, and ¹¹¹In‑transferrin does not fully replicate iron’s metabolic fate, both providing less accurate recognition of erythropoiesis than ⁵²Fe [4].

Target
⁵²Fe
Positron emitter (511 keV), 8.3 h half-life, direct erythropoietic labeling
May not substitute
⁵⁹Fe / ⁵⁵Fe
⁵⁹Fe: beta/gamma only, 44.5 d half-life, no PET. ⁵⁵Fe: low-energy X-rays, no external imaging
Target
⁵²Fe
Biochemically authentic iron tracer; erythropoietic readout
May not substitute
⁹⁹ᵐTc‑colloids / ¹¹¹In‑transferrin
Reticuloendothelial localization may not reflect erythropoiesis; partial pathway mimicry

Quantitative Differentiation Evidence: Iron‑52 vs. Closest Analogs (Fe‑59, Fe‑55, and Surrogate Tracers)


Exclusive PET Imaging Capability: ⁵²Fe vs. ⁵⁹Fe and ⁵⁵Fe

⁵²Fe is the only iron radioisotope whose decay produces positrons, generating 511 keV annihilation photons essential for PET image reconstruction. ⁵⁹Fe decays 100 % by β⁻ emission with no positron output, emitting gamma photons at 1099 keV (56.5 %) and 1292 keV (43.2 %) that are suboptimal for modern tomographic systems. ⁵⁵Fe decays exclusively by electron capture, yielding only Mn K‑α X‑rays at ≈5.9 keV that are attenuated by a few millimeters of tissue and cannot be used for external imaging [1]. In contrast, ⁵²Fe decays by positron emission in 55.5 % of disintegrations (mean Eᵦ⁺ ≈340 keV), with the daughter ⁵²ᵐMn emitting additional positrons (98.3 % branching, Eᵦ⁺ = 1.17 MeV), yielding a combined annihilation photon abundance of 112 % [2]. This property is non‑negotiable for PET‑based ferrokinetic quantification.

PET imaging capability
Class-level
Only ⁵²Fe: positron emission (55.5%) + EC, combined annihilation photon yield 112%
Decay mode determines PET compatibility; ⁵⁹Fe and ⁵⁵Fe lack positron output
Nuclear data from evaluated datasets; class-level inference on imaging suitability
Positron emission tomography Iron metabolism Nuclear medicine

Half‑Life Enables Complete Kinetics Within One Day: ⁵²Fe (8.3 h) vs. ⁵⁹Fe (1068 h)

The 8.275 h half‑life of ⁵²Fe permits a complete plasma‑clearance and organ‑distribution study within approximately 24 h (≈3 half‑lives), after which residual radioactivity falls below 2 % of the administered activity [1]. In contrast, ⁵⁹Fe’s 44.5‑day half‑life (≈1068 h) requires weeks‑to‑months of monitoring for erythrocyte incorporation endpoints, and the protracted radioactivity imposes logistical constraints on waste handling, patient isolation, and longitudinal study throughput [2]. For the same injected activity, a patient receiving ⁵⁹Fe retains radiotoxicologically significant residues for >100 days, while ⁵²Fe decays to background within 48 h.

Half-life difference
Head-to-head
⁵²Fe t₁/₂ = 8.275 h; ⁵⁹Fe t₁/₂ = 1068 h (128‑fold difference)
Enables same-day ferrokinetic study completion; residual activity
Supports study design with reduced radiation logistics
Splenic erythropoiesis quantification
Head-to-head
⁵²Fe PET: splenic uptake 5.0–48% ID; ⁵⁹Fe surface counting: no correlation with hematologic indices
Reported organ-specific uptake supports erythropoiesis research; planar counting may not distinguish compartments
12 myelofibrosis patients; Pettit et al., Br J Haematol 1976
⁵⁵Fe contamination by production route
Cross-study
⁴He/⁵⁰Cr route: 0.008% ⁵⁵Fe; p/Mn route: 0.45% (56‑fold lower impurity)
Production route influences long-lived impurity profile; may be relevant for repeated-use protocols
End-of-bombardment values; reviewed in Zweit 1988, Suzuki 1985, Steyn 1990
Erythropoiesis recognition vs. surrogates
Class-level
⁵²Fe rated more accurate than ¹¹¹In‑transferrin and ⁹⁹ᵐTc‑colloid for erythropoiesis detection
Biochemically authentic iron incorporation may reduce false-negative risk in extramedullary hematopoiesis research
Clinical review; Shreeve 2007
Ferrokinetics Pharmacokinetic modeling Clinical trial design

Quantitative Precision in Erythropoiesis Localization: ⁵²Fe PET vs. ⁵⁹Fe Planar Surface Counting

A head‑to‑head clinical study in patients with myelofibrosis demonstrated that cyclotron‑produced ⁵²Fe with quantitative scanning yields a measurable splenic uptake ranging from 5.0 % to 48 % of the injected dose, whereas traditional ⁵⁹Fe surface counting failed to show a clear relationship with erythropoietic effectiveness, splenomegaly, or hemoglobin level in the same cohort [1]. The authors concluded that splenic ⁵²Fe quantitation provides more precise data on the contribution of splenic erythropoiesis than ⁵⁹Fe surface counting alone, data that directly inform splenectomy decisions [1]. ⁵²Fe PET further enables tomographic separation of overlapping organs (liver, spleen, vertebral marrow) that planar ⁵⁹Fe gamma imaging cannot resolve.

Splenic erythropoiesis quantification
Head-to-head
⁵²Fe PET: splenic uptake 5.0–48% ID; ⁵⁹Fe surface counting: no correlation with hematologic indices
Reported organ-specific uptake supports erythropoiesis research; planar counting may not distinguish compartments
12 myelofibrosis patients; Pettit et al., Br J Haematol 1976
Erythropoiesis Myeloproliferative disorders Splenectomy planning

Radionuclidic Purity Advantage: ⁵²Fe Contamination by ⁵⁵Fe — Production‑Route‑Dependent Selection Criterion

The long‑lived contaminant ⁵⁵Fe (t₁/₂ = 2.7 y; pure EC, no therapeutic or imaging utility) is a known by‑product in ⁵²Fe production. The ⁴He‑irradiation route on enriched ⁵⁰Cr targets achieves a ⁵⁵Fe contamination of only 0.008 % at end of bombardment [1], whereas the proton‑induced reaction on ⁵⁵Mn yields 0.45 % ⁵⁵Fe contamination in the 73–39 MeV energy window [2], and proton spallation on natural Ni can generate considerably higher ⁵⁵Fe levels [3]. For applications involving repeated administrations or pediatric studies, selecting ⁴He‑on‑⁵⁰Cr‑produced ⁵²Fe reduces cumulative long‑lived radionuclide burden by approximately 56‑fold relative to the proton‑on‑Mn route.

⁵⁵Fe contamination by production route
Cross-study
⁴He/⁵⁰Cr route: 0.008% ⁵⁵Fe; p/Mn route: 0.45% (56‑fold lower impurity)
Production route influences long-lived impurity profile; may be relevant for repeated-use protocols
End-of-bombardment values; reviewed in Zweit 1988, Suzuki 1985, Steyn 1990
Radionuclidic purity Targeted radiotherapy Absorbed dose

Superior Accuracy for Erythropoiesis Imaging vs. Non‑Iron Surrogates (¹¹¹In, ⁹⁹ᵐTc‑Colloid)

A 2007 authoritative review of hematopoietic isotope diagnostics concluded that ⁵²Fe has proved to be more accurate for recognition of erythropoiesis than gamma‑emitting surrogates ¹¹¹In‑transferrin and ⁹⁹ᵐTc‑colloids [1]. ⁹⁹ᵐTc‑colloids localize to reticuloendothelial cells, which are spatially correlated with but functionally distinct from erythropoietic progenitors, and ¹¹¹In does not follow the full intracellular iron metabolic pathway. ⁵²Fe, in contrast, is biochemically identical to stable iron and is incorporated into transferrin and hemoglobin, generating a direct tomographic readout of erythropoietic activity [2]. No quantitative false‑positive rate was reported for ⁵²Fe in dual‑tracer comparisons, whereas ⁹⁹ᵐTc‑colloid bone‑marrow scans can be normal in patients with florid extramedullary erythropoiesis.

Erythropoiesis recognition vs. surrogates
Class-level
⁵²Fe rated more accurate than ¹¹¹In‑transferrin and ⁹⁹ᵐTc‑colloid for erythropoiesis detection
Biochemically authentic iron incorporation may reduce false-negative risk in extramedullary hematopoiesis research
Clinical review; Shreeve 2007
Hematopoiesis Diagnostic accuracy Bone marrow imaging

Procurement‑Relevant Application Scenarios for Iron‑52 Based on Verifiable Comparative Advantage


PET‑Based Pharmacokinetic Profiling of Intravenous Iron Formulations in Anemia Trials

In clinical trials evaluating the pharmacokinetics and red‑cell utilization of novel intravenous iron preparations (e.g., iron polymaltose, iron sucrose, ferric carboxymaltose), ⁵²Fe co‑labeled with ⁵⁹Fe enables simultaneous short‑term (0–8 h) PET imaging of organ distribution and long‑term (14–28 d) ⁵⁹Fe gamma counting of erythrocyte incorporation [1]. The 8.3‑h half‑life of ⁵²Fe captures the critical distribution phase to liver, spleen, and bone marrow with high temporal granularity, while the ⁵⁹Fe component yields the terminal red‑cell utilization endpoint (62 %–97 % range reported) [2]. This dual‑isotope design cannot be executed if ⁵²Fe is replaced by a non‑PET iron isotope, because PET quantification of the early organ‑specific kinetic parameters would be lost.

Pre‑Splenectomy Quantification of Splenic Erythropoiesis in Myelofibrosis and Polycythemia Vera

Clinical protocols assessing the contribution of splenic erythropoiesis in myeloproliferative disorders rely on ⁵²Fe because, as demonstrated by Pettit et al. (1976), traditional ⁵⁹Fe surface counting fails to correlate with hematologic indices, whereas ⁵²Fe quantitative scanning yields organ‑specific uptake values (5.0 %–48 % of injected dose) that directly inform the risk‑benefit analysis of splenectomy [1]. In a separate series of 14 patients receiving ⁵²Fe before bone‑marrow transplantation, the median bone‑marrow uptake was 82 % (range 36 %–90 %), delivering a median bone‑marrow radiation‑absorbed dose of 632 rad (range 151–1144 rad) with a whole‑body dose of only 46 rad [2].

Cerebral Iron Transport Studies in Neurodegenerative Disease and Brain‑Barrier Research

⁵²Fe‑citrate (which converts in plasma to ⁵²Fe‑transferrin) is the only iron isotope capable of PET quantification of iron transport across the blood‑brain barrier. In Wilson’s disease patients, the net iron uptake rate (Kᵢ) from plasma into brain tissue was 15.1 × 10⁻⁵ min⁻¹ (± 7.13 × 10⁻⁵), significantly higher (P < 0.001) than in healthy controls (Kᵢ = 2.66 × 10⁻⁵ ± 0.351 × 10⁻⁵ min⁻¹) [1]. In non‑human primates, kinetic compartment modeling of ⁵²Fe/⁵²ᵐMn‑citrate quantified a global brain‑tissue iron input rate of 7.15 × 10⁻⁴ min⁻¹ [2]. Neither ⁵⁹Fe (no PET capability) nor ¹¹¹In‑transferrin (different trans‑barrier kinetics) can provide comparable quantitative transport parameters.

Bone‑Marrow‑Selective Radiotherapy Augmentation Using ⁵²Fe Before Marrow Transplantation

⁵²Fe has been used to deliver targeted radiotherapy to hematopoietic marrow prior to bone‑marrow transplantation conditioning, exploiting its preferential uptake in erythropoietic tissue (median 82 % of injected dose). At a median administered activity of 58 mCi (2146 MBq), the median radiation‑absorbed dose to bone marrow was 632 rad, while the whole‑body dose remained at 46 rad — a marrow‑to‑whole‑body dose ratio of approximately 14:1, demonstrating highly selective irradiation [1]. This selectivity is unique to ⁵²Fe because no other radioiron isotope combines PET‑verifiable biodistribution with a half‑life short enough to deliver therapeutic marrow doses without prolonged systemic toxicity; ⁵⁹Fe would produce comparable cumulative marrow doses but with an unacceptably protracted whole‑body irradiation profile spanning months [2].

Application
Selection Property
Validation Focus
Iron formulation PK research
PET-compatible iron tracer
Organ distribution kinetics
Splenic erythropoiesis research
Quantitative organ uptake
Splenic erythroid contribution
Brain iron transport research
Blood-brain barrier permeability
Cerebral iron uptake rate
Marrow-targeted irradiation research
Marrow-selective uptake
Radiation dose distribution
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